molecular formula C16H19N3O2S B2869811 N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]butanamide CAS No. 958587-07-0

N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]butanamide

Cat. No.: B2869811
CAS No.: 958587-07-0
M. Wt: 317.41
InChI Key: NNOPQDQTCHRKKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]butanamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol-5-one core fused with a thiophene ring and substituted at positions 2 and 3. The 2-position bears a 4-methylphenyl group, while the 3-position is functionalized with a butanamide moiety. This compound is of interest due to its structural similarity to pharmacologically active pyrazole and thiophene derivatives, which are often explored for their kinase inhibitory, anti-inflammatory, or analgesic properties.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-3-4-15(20)17-16-13-9-22(21)10-14(13)18-19(16)12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOPQDQTCHRKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C2CS(=O)CC2=NN1C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Jacobson Reaction for Cyclization

The Jacobson reaction, involving N-acetylation, nitrosation, and cyclization of ortho-methyl amines, has been successfully applied to thieno[3,2-c]pyrazole synthesis. For the [3,4-c] isomer, the route begins with methyl 3-aminothiophene-2-carboxylate (10 ), which is reduced to 2-methylthiophene-3-amine (11 ) using lithium aluminum hydride (LAH) in refluxing 1,4-dioxane or tetrahydrofuran (Scheme 1). Key modifications include:

  • Solvent Optimization : Substituting 1,4-dioxane with THF avoids solvent freezing during distillation.
  • Cyclization : Treatment of 11 with acetic anhydride and isoamyl nitrite in toluene yields the acetylated intermediate 16 , which is hydrolyzed with potassium hydroxide to afford the thieno[3,4-c]pyrazole core.

Table 1: Jacobson Reaction Conditions and Yields

Step Reagents/Conditions Yield (%)
Reduction of 10 LAH, THF, reflux 85
Cyclization of 11 Ac₂O, isoamyl nitrite, 70°C 65
Hydrolysis of 16 KOH, EtOH/H₂O 88

Palladium-Catalyzed Cyclization

An alternative route involves palladium-mediated cross-coupling. Starting from 3-bromothiophene-2-carbaldehyde (23 ), condensation with benzophenone hydrazone (27 ) forms azine 24 (85% yield). Subsequent palladium-catalyzed amination with hydrazone 27 yields bishydrazone 25 , which is hydrolyzed to the pyrazole core.

Functionalization Strategies

Introduction of the 4-Methylphenyl Group

The 4-methylphenyl moiety at position 2 is introduced via Suzuki-Miyaura coupling. Bromination of the thieno-pyrazole core at position 2, followed by coupling with 4-methylphenylboronic acid, achieves this substitution. Optimized conditions use Pd(PPh₃)₄, Na₂CO₃, and a 3:1 dioxane/water mixture at 80°C.

Acylation for Butanamide Side Chain

The butanamide group is installed through nucleophilic acyl substitution. Treatment of 3-amino-thieno[3,4-c]pyrazole with butanoyl chloride in dichloromethane, using triethylamine as a base, affords the target compound in 72% yield.

Table 2: Functionalization Reaction Parameters

Reaction Conditions Yield (%)
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, 80°C 68
Acylation Butanoyl chloride, Et₃N, DCM 72

Optimization of Reaction Conditions

  • Solvent Effects : THF outperforms 1,4-dioxane in LAH reductions due to easier workup.
  • Catalyst Loading : Reducing Pd(OAc)₂ from 10 mol% to 5 mol% in cross-coupling maintains yield while lowering costs.
  • Temperature Control : Cyclization at 70°C minimizes byproducts like acetylated dimer 22 .

Analytical Characterization

  • ¹H NMR : The thieno-pyrazole core shows characteristic signals at δ 7.02 (d, 1H, thiophene-H) and δ 7.41 (d, 1H, pyrazole-H).
  • IR : Absorption bands at 1652 cm⁻¹ (C=O) and 1245 cm⁻¹ (C=S) confirm functional groups.
  • LC-MS : Molecular ion peak at m/z 369.00 [M + 1] aligns with the calculated mass.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

Parameter Jacobson Route Palladium Route
Steps 3 4
Overall Yield (%) 47 40.4
Cost Low High (Pd catalysts)
Byproducts Dimer 22 None reported

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thienopyrazole derivatives.

Scientific Research Applications

N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]butanamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

    Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential side effects.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]butanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Comparisons

The compound is compared to analogs with variations in the aryl substituent (position 2) and the amide side chain (position 3). Key examples from literature and chemical databases include:

Table 1: Structural and Physicochemical Properties of Selected Analogs
Compound Name Substituent (Position 2) Amide Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) H-bond Donors H-bond Acceptors Key Features
Target Compound 4-methylphenyl butanamide C₁₆H₁₉N₃O₂S ~317.07 1 3 Balanced lipophilicity and flexibility
N-[2-(4-fluorophenyl)-5-oxo-...]adamantane-1-carboxamide 4-fluorophenyl adamantane-1-carboxamide C₂₂H₂₄FN₃O₂S 413.51 1 5 High lipophilicity due to adamantane
N-[2-(4-methoxyphenyl)-5-oxo-...]cyclohexanecarboxamide 4-methoxyphenyl cyclohexanecarboxamide C₁₉H₂₃N₃O₃S 373.50 1 5 Methoxy group enhances polarity
N-[2-(2,3-dimethylphenyl)-5-oxo-...]-2-(4-methoxyphenyl)acetamide 2,3-dimethylphenyl 2-(4-methoxyphenyl)acetamide C₂₂H₂₃N₃O₃S 409.50 1 4 Branched substituents may hinder binding
4-bromo-N-[2-(4-methylphenyl)-5-oxo-...]benzamide 4-methylphenyl 4-bromobenzamide C₁₉H₁₆BrN₃O₂S ~437.32 1 3 Bromine adds steric bulk and electron-withdrawing effects
Key Observations:

Substituent Effects on Aromatic Ring (Position 2): Electron-withdrawing groups (e.g., 4-fluoro in ) may enhance binding to electron-rich targets but reduce solubility. Steric hindrance (e.g., 2,3-dimethylphenyl in ) could limit target accessibility.

Amide Chain Variations (Position 3): Butanamide (target compound) offers moderate chain length, balancing flexibility and steric effects. Aromatic amides (e.g., 4-bromobenzamide in ) introduce π-π stacking interactions but may reduce metabolic stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.